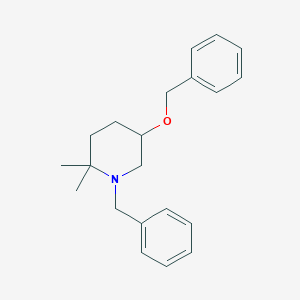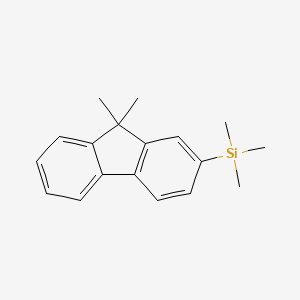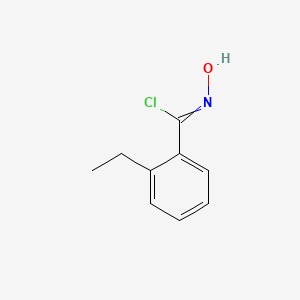
3,5,5-Trimethyl-2-cyclohexenone Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-2-cyclohexenone Oxime is an organic compound with the molecular formula C₉H₁₅NO. It is derived from 3,5,5-Trimethyl-2-cyclohexenone, also known as Isophorone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-cyclohexenone Oxime can be synthesized through the reaction of 3,5,5-Trimethyl-2-cyclohexenone with hydroxylamine. The reaction typically occurs under mild acidic or basic conditions, facilitating the formation of the oxime group.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Common catalysts include palladium or platinum, which help in achieving higher yields and selectivity under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethyl-2-cyclohexenone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
3,5,5-Trimethyl-2-cyclohexenone Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethyl-2-cyclohexenone Oxime involves its interaction with molecular targets through the oxime group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting its effects. The compound’s ability to form hydrogen bonds and participate in nucleophilic addition reactions plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone): The parent compound from which the oxime is derived.
Cyclohexanone Oxime: Another oxime compound with similar structural features.
3,3,5-Trimethylcyclohexanone: A related compound with a similar cyclohexane ring structure.
Uniqueness
3,5,5-Trimethyl-2-cyclohexenone Oxime is unique due to its specific structural features, including the presence of three methyl groups and the oxime functionality
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO/c1-7-4-8(10-11)6-9(2,3)5-7/h4,11H,5-6H2,1-3H3 |
Clé InChI |
ZJOPWRYFFJYLHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO)CC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



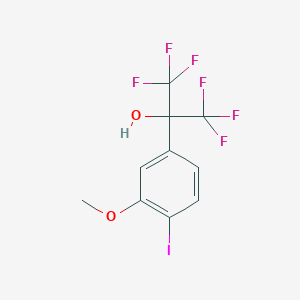
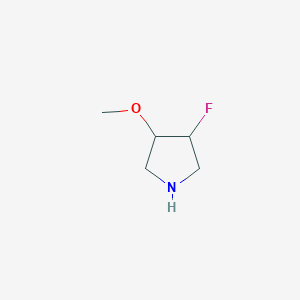

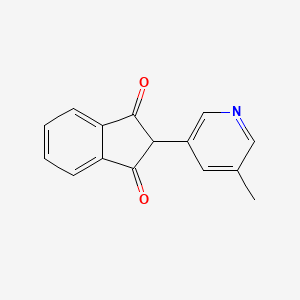
![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)

![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)

